Cas no 760147-92-0 (rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid)

rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid
- (2S,3S)-3-phenylazetidine-2-carboxylic acid
- 2-Azetidinecarboxylic acid, 3-phenyl-, (2R,3R)-rel-
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- インチ: 1S/C10H11NO2/c12-10(13)9-8(6-11-9)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9+/m0/s1
- InChIKey: CCKKROBXZIZREN-DTWKUNHWSA-N
- SMILES: N1C[C@@H](C2=CC=CC=C2)[C@@H]1C(O)=O
計算された属性
- 精确分子量: 177.078978594g/mol
- 同位素质量: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- XLogP3: -1.3
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1587515-0.5g |
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid |
760147-92-0 | 0.5g |
$1440.0 | 2023-06-04 | ||
Enamine | EN300-1587515-10.0g |
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid |
760147-92-0 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1587515-1.0g |
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid |
760147-92-0 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1587515-10000mg |
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid |
760147-92-0 | 10000mg |
$6450.0 | 2023-09-24 | ||
Enamine | EN300-1587515-0.1g |
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid |
760147-92-0 | 0.1g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1587515-2500mg |
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid |
760147-92-0 | 2500mg |
$2940.0 | 2023-09-24 | ||
Enamine | EN300-1587515-500mg |
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid |
760147-92-0 | 500mg |
$1440.0 | 2023-09-24 | ||
Enamine | EN300-1587515-0.25g |
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid |
760147-92-0 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1587515-5.0g |
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid |
760147-92-0 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1587515-50mg |
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid |
760147-92-0 | 50mg |
$1261.0 | 2023-09-24 |
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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7. Back matter
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
rac-(2R,3R)-3-phenylazetidine-2-carboxylic acidに関する追加情報
Professional Introduction to Rac-(2R,3R)-3-phenylazetidine-2-carboxylic Acid (CAS No. 760147-92-0)
Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid, a compound with the chemical identifier CAS No. 760147-92-0, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the azetidine class of heterocyclic structures, which are known for their versatile applications in medicinal chemistry due to their unique three-membered ring system. The presence of a phenyl group at the 3-position and a carboxylic acid functionality at the 2-position endows this molecule with distinct chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The structural motif of Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid is particularly intriguing because it combines the rigidity of the azetidine ring with the electronic influence of the phenyl substituent. This combination can lead to a variety of pharmacophoric interactions, which are critical for modulating biological targets. The stereochemistry at the 2R and 3R positions further enhances its potential as a pharmacological entity, as enantiomeric purity is often a key factor in drug efficacy and safety.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, azetidine derivatives have emerged as promising candidates due to their ability to mimic natural amino acid structures, thereby facilitating interactions with biological macromolecules such as enzymes and receptors. Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid exemplifies this trend, as it has been explored in several preclinical studies for its potential role in treating various diseases.
One of the most compelling aspects of Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid is its utility as a building block in medicinal chemistry. The carboxylic acid group can be readily modified through various chemical reactions, such as esterification or amidation, to create more complex molecules with tailored pharmacological properties. Additionally, the phenyl ring provides a site for further functionalization, allowing chemists to explore diverse structural variations. These attributes make it an attractive candidate for synthesizing novel drug candidates that target specific biological pathways.
Recent studies have highlighted the potential of Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid in addressing neurological disorders. The azetidine ring's structural similarity to amino acids suggests that it may interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. For instance, preliminary research indicates that derivatives of this compound could exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is implicated in conditions like Alzheimer's disease. These findings underscore the importance of exploring azetidine-based molecules as therapeutic agents.
The synthesis of Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid presents both challenges and opportunities for synthetic chemists. The three-membered ring requires precise control during formation to ensure high enantiomeric purity, which is crucial for its intended applications. Advances in asymmetric synthesis have enabled more efficient and scalable production methods for such chiral compounds. Techniques such as catalytic hydrogenation and enzymatic resolution have been particularly useful in achieving the desired stereochemical configuration.
The pharmacokinetic properties of Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid are also subjects of ongoing investigation. Understanding how this compound is metabolized and eliminated from the body is essential for optimizing its therapeutic index. Preliminary pharmacokinetic studies suggest that it exhibits moderate solubility and bioavailability, making it a promising candidate for further development. However, additional research is needed to fully characterize its metabolic pathways and potential interactions with other drugs.
In conclusion, Rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid (CAS No. 760147-92-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in treating various diseases make it a compelling target for further research and development. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will play an increasingly important role in shaping the future of drug discovery and therapy.
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